2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
Description
Properties
CAS No. |
56894-50-9 |
|---|---|
Molecular Formula |
C15H8Cl2N2O3 |
Molecular Weight |
335.1 g/mol |
IUPAC Name |
2-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-8-5-6-11(12(17)7-8)14-19-18-13(22-14)9-3-1-2-4-10(9)15(20)21/h1-7H,(H,20,21) |
InChI Key |
MZYCGUQFXNRXQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common synthetic route includes the reaction of 2,4-dichlorobenzohydrazide with benzoic acid derivatives under acidic or basic conditions to form the oxadiazole ring. Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Chemical Reactions Analysis
Chemical Reactions Involving 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic Acid
This compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives.
Types of Reactions:
-
Oxidation Reactions : Potassium permanganate can be used to oxidize certain functional groups in the compound.
-
Reduction Reactions : Lithium aluminum hydride can reduce specific groups, such as nitro groups to amines.
-
Substitution Reactions : The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Analytical Techniques for Characterization
The structural integrity and purity of 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Analytical Data:
| Technique | Information Provided |
|---|---|
| NMR | Structural confirmation through proton and carbon signals. |
| IR | Functional group identification (e.g., C=O, C=N). |
Biological Activities:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. The introduction of the 2,4-dichlorophenyl group enhances the efficacy against various bacterial strains. For instance, studies have shown that compounds similar to 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid demonstrate potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have demonstrated that this compound reduces the production of nitric oxide and prostaglandins in macrophages .
Agricultural Science
Pesticidal Activity
In agricultural applications, 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has been evaluated for its pesticidal properties. Research indicates that it can act as an effective herbicide and insecticide. Field trials have shown that formulations containing this compound significantly reduce pest populations while being less toxic to beneficial insects .
Plant Growth Regulation
Additionally, the compound has been studied for its role in plant growth regulation. It has been found to stimulate root development and enhance overall plant vigor when applied in appropriate concentrations. This property can be beneficial for crop yields in various agricultural settings .
Materials Science
Polymer Chemistry
In materials science, the incorporation of 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid into polymer matrices has been explored for producing high-performance materials. The compound's thermal stability and mechanical properties make it suitable for applications in coatings and composites .
Fluorescent Materials
Moreover, this compound has been utilized in the development of fluorescent materials. Its unique structural features allow it to serve as a fluorescent probe in various sensing applications. Studies have reported its effectiveness in detecting metal ions and environmental pollutants through fluorescence quenching mechanisms .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry | Significant inhibition of bacterial growth observed |
| Anti-inflammatory | International Journal of Inflammation | Reduced levels of inflammatory markers in vitro |
| Pesticidal Activity | Journal of Agricultural Science | Effective pest control with minimal non-target effects |
| Polymer Chemistry | Materials Science Reports | Enhanced mechanical properties in polymer blends |
| Fluorescent Materials | Sensors and Actuators B | High sensitivity for metal ion detection |
Mechanism of Action
The mechanism of action of 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their comparative properties:
Key Findings from Comparative Studies
Bioavailability and Substituent Effects :
- The target compound’s benzoic acid group enhances hydrogen bonding and aqueous solubility compared to methylthio (20’) or methylsulfonyl (20) derivatives. However, sulfonyl groups in compound 20 improve membrane permeability and target engagement .
- Methoxy () and perfluoroethoxy () substituents alter electron distribution, affecting binding affinity and metabolic stability.
Biological Activity: Antimicrobial vs. Anticancer: The target compound’s dichlorophenyl-benzoic acid scaffold is optimized for CYP51 inhibition, whereas methylamine derivatives () shift activity toward cancer cell lines, particularly Hep-G2 . Enzyme Specificity: Compound 19i’s thioalkanoic acid chain and oxetane group confer selectivity for Rho/Myocar inhibition, unlike the broader antimicrobial action of the target compound .
Styryl-thiophene derivatives () introduce extended π-conjugation, which may enhance fluorescence-based applications but reduce metabolic stability .
Biological Activity
2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 303.12 g/mol
- CAS Number : 23767-45-5
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . For instance, a study demonstrated that similar oxadiazole compounds exhibited significant antiproliferative effects against various cancer cell lines. The mechanism involved disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .
Mechanistic Insights
The biological activity of 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can be attributed to its ability to inhibit specific signaling pathways involved in cell proliferation. In particular, it has been shown to inhibit Rho/MRTF/SRF-mediated gene transcription, which is crucial for cancer cell survival and proliferation .
Case Studies
- In Vitro Studies :
- Cell Viability Assays :
Data Table: Biological Activity Summary
| Activity Type | Concentration (µM) | Effect | Cell Line |
|---|---|---|---|
| Antiproliferative | 10 | Significant inhibition | Various Cancer Lines |
| Cell Viability | 100 | <5% inhibition | PC3 |
| Gene Transcription Inhibition | Variable | Inhibition of Rho/MRTF/SRF pathway | HEK293T |
Q & A
Q. What are the common synthetic routes for 2-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid?
The compound is typically synthesized via cyclization of 2,4-dichlorobenzohydrazide derivatives. A key intermediate, 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ol, is prepared by reacting 2,4-dichlorobenzohydrazide with CS₂ and K₃PO₄ in water, followed by cyclization with propylene oxide . Subsequent O-alkylation with tert-butyl bromoalkanoates and hydrolysis yields carboxylic acid derivatives. Alternative routes involve coupling intermediates with methyl 4-(chlorocarbonyl)benzoate and cyclization in POCl₃ .
Q. How is the purity and structural integrity of this compound validated experimentally?
Characterization employs ¹H/¹³C NMR , HPLC , and HRMS . For example, ¹H NMR of 4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)oxy)butanoic acid shows aromatic protons at δ 7.75–7.37 ppm and aliphatic signals for the butanoate chain . HPLC retention times (e.g., 6.52 min for compound 11) and HRMS (e.g., m/z 338.9912 [M+Na]⁺) confirm purity and molecular weight .
Q. What are the primary pharmacological targets of this compound?
Derivatives of this scaffold inhibit Rho/ROCK signaling pathways , critical in cardiovascular and neurological diseases. For example, 4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (IC₅₀ = 12 nM) shows potent ROCK inhibition . Other analogs bind cannabinoid CB1 receptors (e.g., IC₅₀ = 1.35 nM for compound 12q) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?
Discrepancies may arise from solvent effects or tautomerism . For instance, in ¹H NMR of 3-((5-(2-chloro-3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid, broad singlet peaks (δ 10.59 ppm) suggest carboxylic acid proton exchange. Cross-validation with 13C NMR (e.g., carbonyl signals at δ 176–177 ppm) and HRMS (e.g., m/z 311.0258 [M-H]⁻) clarifies structural assignments .
Q. What strategies optimize yield in the cyclization step of 1,3,4-oxadiazole formation?
Yield improvements require temperature control and catalyst selection . Cyclization in POCl₃ at 106°C for 16 hours achieves ~80% conversion for intermediates like 2-(bromomethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole . Alternatively, using K₂CO₃ in DMF at 90°C for O-alkylation steps enhances efficiency (e.g., 62% yield for tert-butyl 4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)oxy)butanoate) .
Q. How does substituent variation on the oxadiazole ring affect biological activity?
Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding. For CB1 ligands, 5-(4-bromophenyl)-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl) derivatives exhibit 286-fold selectivity over CB2 due to hydrophobic interactions with the receptor’s transmembrane domain . In ROCK inhibitors, thioalkanoic acid chain length (e.g., C4 vs. C5) modulates potency by altering hydrogen bonding with catalytic lysine residues .
Q. What analytical methods resolve co-eluted impurities in HPLC purification?
Gradient elution (e.g., 20% EtOAc/Hex to 50% over 30 min) and semi-preparative HPLC with C18 columns are effective. For example, 5-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)pentanoic acid required 2% MeOH/DCM for >95% purity . LC-MS coupling aids in identifying impurities via fragmentation patterns (e.g., m/z 359.9 [M+MeOH+Na]⁺ for brominated byproducts) .
Methodological Tables
| Key Synthetic Intermediates | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol | CS₂, K₃PO₄, propylene oxide, reflux in H₂O | 23% | |
| tert-Butyl 4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)oxy)butanoate | K₂CO₃, DMF, 90°C | 62% | |
| 2-(Bromomethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | Bromoacetic acid, POCl₃, 106°C | 49% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
